
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting the COX enzyme, this compound reduces the production of these inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit low toxicity, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. One direction is to further investigate its potential applications in the treatment of chronic pain and inflammation. Another direction is to explore its potential as a cancer therapy. Additionally, further research can be conducted to improve its solubility and bioavailability, making it easier to work with in lab experiments. Finally, the development of new derivatives of this compound can be explored to improve its potency and selectivity.
Métodos De Síntesis
The synthesis method of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves several steps. The first step involves the preparation of 3-pyridinylmethanol, which is then reacted with 3-bromo-1-(thiophen-2-yl)cyclopentene to form 3-(pyridin-3-yloxy)-1-(thiophen-2-yl)cyclopentene. The final step involves the reaction of 3-(pyridin-3-yloxy)-1-(thiophen-2-yl)cyclopentene with azetidine-1-carboxylic acid to form (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone.
Aplicaciones Científicas De Investigación
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(18(7-1-2-8-18)16-6-4-10-23-16)20-12-15(13-20)22-14-5-3-9-19-11-14/h3-6,9-11,15H,1-2,7-8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFTWLGFUQYKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
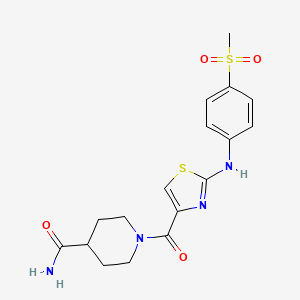
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
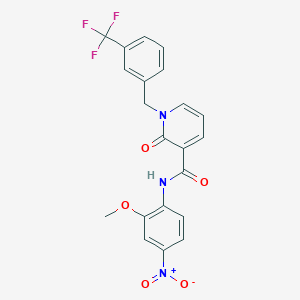
![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)
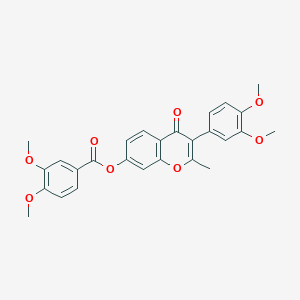
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
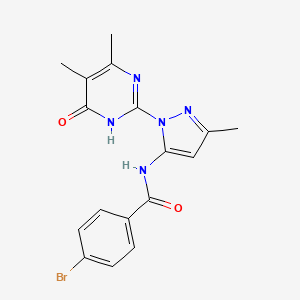
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)
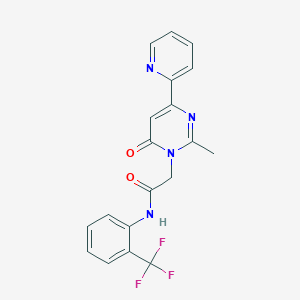
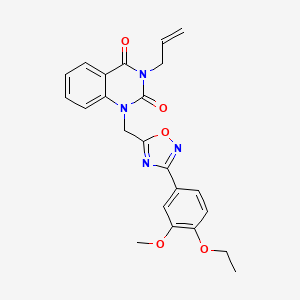
![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)